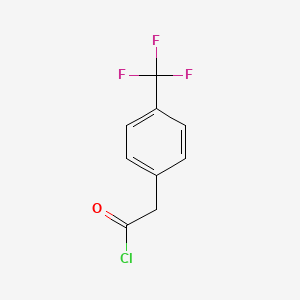

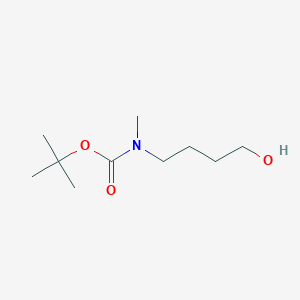

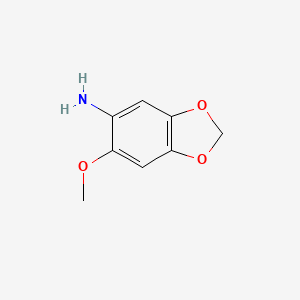

![molecular formula C13H17N3O B1316278 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-10-0](/img/structure/B1316278.png)

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound with the molecular formula C13H17N3O. It has a molecular weight of 231.3 . This compound is a synthetic fragment that plays a significant role in drug design .

Synthesis Analysis

Piperidines, including “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Applications De Recherche Scientifique

Pharmacokinetics and Cancer Treatment

The compound has been studied for its pharmacokinetics and potential application in cancer treatment. Specifically, it has been investigated as a potent, selective anaplastic lymphoma kinase (ALK) inhibitor. The compound underwent mouse-specific enzymatic hydrolysis in plasma, resulting in a primary amine product (M1) and exhibited high clearance and a short half-life. Efforts to minimize hydrolysis led to the discovery of several analogs with improved stability in mouse plasma, although they also showed reduced potency against ALK (Teffera et al., 2013).

Synthesis and Molecular Studies

The synthesis of related compounds has been a significant area of research. A convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines was developed, extending to benzo analogues of the title compounds (Shevchuk et al., 2012). Additionally, electrochemical, thermodynamic, and quantum chemical studies were conducted on synthesized benzimidazole derivatives, including the 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, to evaluate their role as corrosion inhibitors for steel in acidic environments, demonstrating their chemical versatility and potential applications in materials science (Yadav et al., 2016).

Serotonin Receptors and Central Nervous System

Research has also explored the synthesis of tertiary amine-bearing compounds, including the target compound, for their potential as ligands for serotonin receptors. These compounds were evaluated for their potential as dual 5-HT7/5-HT2A serotonin receptors ligands, with studies focusing on the structure-activity relationship and their ability to cross the blood-brain barrier, indicating applications in the central nervous system (Deau et al., 2015).

Antimicrobial and Antifungal Activity

The compound and its derivatives have also shown significant biological activity, including antimicrobial and antifungal effects. Novel analogs were synthesized and characterized, showing significant activity against standard strains, indicating potential applications in combating microbial and fungal infections (ANISETTI et al., 2012).

Propriétés

IUPAC Name |

1-methyl-3-piperidin-4-ylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWTUUDVRSEVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565507 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

53786-10-0 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.